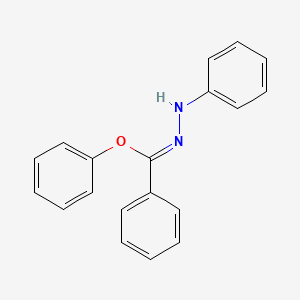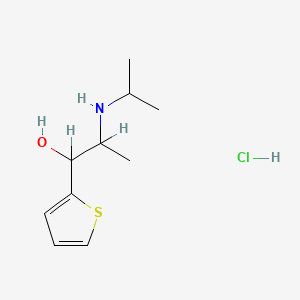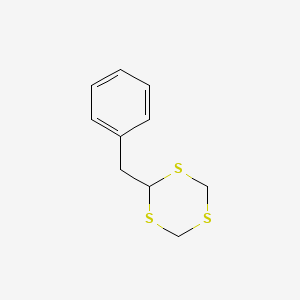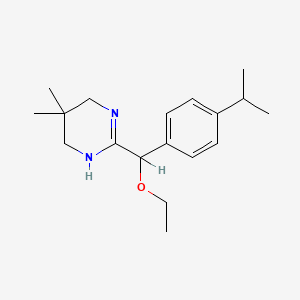
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a naphthofuran moiety, and a phenoxyethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the methoxy and phenyl groups. The final steps involve the attachment of the pyrrolidine ring and the phenoxyethyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学研究应用
Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives and naphthofuran-based molecules. Examples are:
- Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride
- This compound
Uniqueness
What sets this compound apart is its unique combination of structural elements The presence of the naphthofuran moiety, along with the methoxy and phenyl groups, provides distinct chemical and biological properties that are not commonly found in other compounds
属性
CAS 编号 |
25433-87-8 |
|---|---|
分子式 |
C31H30ClNO3 |
分子量 |
500.0 g/mol |
IUPAC 名称 |
1-[2-[4-(7-methoxy-2-phenylbenzo[e][1]benzofuran-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C31H29NO3.ClH/c1-33-26-14-15-27-24(21-26)11-16-28-30(27)29(31(35-28)23-7-3-2-4-8-23)22-9-12-25(13-10-22)34-20-19-32-17-5-6-18-32;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H |
InChI 键 |
PLNKYFSMAUHRKH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3C4=CC=C(C=C4)OCCN5CCCC5)C6=CC=CC=C6.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)



![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)

![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)

